molecular formula C16H19N3O3 B5602011 2-[(3,4-Dimethoxyphenyl)amino]-4,6-dimethylpyridine-3-carboxamide

2-[(3,4-Dimethoxyphenyl)amino]-4,6-dimethylpyridine-3-carboxamide

Cat. No.: B5602011
M. Wt: 301.34 g/mol
InChI Key: IJFWNIHEWNVVEU-UHFFFAOYSA-N
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Description

2-[(3,4-Dimethoxyphenyl)amino]-4,6-dimethylpyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H19N3O3 and its molecular weight is 301.34 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(3,4-dimethoxyphenyl)amino]-4,6-dimethylnicotinamide is 301.14264148 g/mol and the complexity rating of the compound is 380. The solubility of this chemical has been described as 43.8 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Properties of Related Compounds

Research into compounds with structural similarities to "2-[(3,4-dimethoxyphenyl)amino]-4,6-dimethylnicotinamide" provides insights into synthetic pathways and the properties of related chemical entities. For instance, Demina and Konshin (1992) discussed the synthesis and properties of 2-amino-4,6-dimethylnicotinic acid arylamides, demonstrating methods to derive derivatives with potential biological activities (Demina & Konshin, 1992).

Antimicrobial Activity

Ghorab et al. (2017) explored the antimicrobial activity of derivatives carrying biologically active sulfonamide moieties, which shares a common theme with investigating the potential biological applications of "2-[(3,4-dimethoxyphenyl)amino]-4,6-dimethylnicotinamide". Their findings on the antimicrobial properties of these compounds could provide a foundation for assessing the potential antimicrobial applications of related substances (Ghorab, Soliman, Alsaid, & Askar, 2017).

Enzymatic Modification for Antioxidant Capacity

Adelakun et al. (2012) investigated the enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity. While this study focuses on a specific phenolic compound, the methodology and findings could be relevant to understanding how "2-[(3,4-dimethoxyphenyl)amino]-4,6-dimethylnicotinamide" might be modified or utilized in antioxidant research (Adelakun, Kudanga, Green, Roes-Hill, & Burton, 2012).

Potential Applications in Medicinal Chemistry

The use of gem-dimethyl groups in medicinal chemistry, as discussed by Talele (2017), showcases the strategic incorporation of structural features to enhance drug properties. This perspective might be applicable to the optimization and evaluation of "2-[(3,4-dimethoxyphenyl)amino]-4,6-dimethylnicotinamide" for medicinal purposes, considering its structural complexity and potential for modification (Talele, 2017).

Properties

IUPAC Name

2-(3,4-dimethoxyanilino)-4,6-dimethylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-9-7-10(2)18-16(14(9)15(17)20)19-11-5-6-12(21-3)13(8-11)22-4/h5-8H,1-4H3,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFWNIHEWNVVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)N)NC2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641028
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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